molecular formula C40H36N2O5 B6159630 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid CAS No. 2679950-52-6

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid

Cat. No. B6159630
CAS RN: 2679950-52-6
M. Wt: 624.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid is a useful research compound. Its molecular formula is C40H36N2O5 and its molecular weight is 624.7. The purity is usually 93.
BenchChem offers high-quality (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves the deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methyl chloroformate", "2-amino-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methyl chloroformate to form 9H-fluoren-9-yl methyl carbonate", "2-amino-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid is reacted with N,N-diisopropylethylamine and N,N-dimethylformamide to form the corresponding amide", "The amine group of the amide is protected by reacting it with 9H-fluoren-9-yl methyl carbonate in the presence of N,N-diisopropylethylamine and N,N-dimethylformamide to form the protected amine", "The protected amine is then coupled with the acid using N,N-diisopropylethylamine and N,N-dimethylformamide to form the desired compound", "The amine group is deprotected by reacting the compound with hydrochloric acid and sodium bicarbonate in ethyl acetate to form (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid" ] }

CAS RN

2679950-52-6

Product Name

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid

Molecular Formula

C40H36N2O5

Molecular Weight

624.7

Purity

93

Origin of Product

United States

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